3-methyl-N-(pyridin-3-ylmethyl)butan-1-amine
Description
3-Methyl-N-(pyridin-3-ylmethyl)butan-1-amine (CAS: 70065-77-9) is a branched aliphatic amine featuring a pyridin-3-ylmethyl substituent. Its molecular formula is C₁₁H₁₈N₂, with a molecular weight of 178.28 g/mol and a purity of 98% . The compound has been utilized in laboratory settings, though its commercial production is currently discontinued . Structurally, the pyridine ring at the 3-position and the methyl group on the butanamine backbone distinguish it from related amines. This configuration may influence its electronic properties, solubility, and reactivity in chemical or biological systems.
Properties
IUPAC Name |
3-methyl-N-(pyridin-3-ylmethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-10(2)5-7-13-9-11-4-3-6-12-8-11/h3-4,6,8,10,13H,5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAXCJBRNYIZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280823 | |
| Record name | N-(3-Methylbutyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70065-77-9 | |
| Record name | N-(3-Methylbutyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70065-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Methylbutyl)-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyridin-3-ylmethyl)butan-1-amine typically involves the reaction of 3-methylbutan-1-amine with pyridine-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(pyridin-3-ylmethyl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-methyl-N-(pyridin-3-ylmethyl)butan-1-amine is used in several scientific research applications:
Chemistry: As a building block in organic synthesis and catalysis.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Pyridin-3-ylmethyl)butan-1-amine
- Structural Difference : Lacks the 3-methyl group on the butanamine chain.
- Molecular Weight : 164.25 g/mol (calculated).
- Applications : Widely used in industrial manufacturing, with a projected global market growth from 2020 to 2025 .
- Key Contrast : The absence of the methyl group likely enhances its synthetic accessibility and commercial viability compared to the methylated derivative.
Diisopentylamine (N,N-Bis(3-methylbutyl)amine)
- CAS : 544-00-3 | Molecular Weight : 157.30 g/mol .
- Physical Properties : Liquid with a boiling point of 121–122°C and density of 0.77 g/cm³ .
- Applications : Intermediate in organic synthesis, favored for its volatility and straightforward purification .
- Key Contrast : The lack of a pyridine ring reduces its utility in coordination chemistry or drug design compared to 3-methyl-N-(pyridin-3-ylmethyl)butan-1-amine.
(E)-3-Methyl-N-(Thiophen-2-ylmethylene)butan-1-amine
- Structure : Features a thiophene-based imine instead of pyridine .
- Molecular Weight : 182.28 g/mol (calculated).
- Reactivity : Participates in dynamic covalent chemistry, with imine exchange kinetics studied via NMR .
3-Methyl-2-(Pyridin-3-yl)butan-1-amine
- Structure : Pyridine attached at the 2-position of the butanamine chain .
- Molecular Formula : C₁₀H₁₆N₂.
- Key Contrast : Structural isomerism influences spatial orientation, which may affect binding affinity in biological targets or catalytic systems.
Comparative Data Table
Industrial and Research Implications
- Research Gaps : Physical properties (e.g., melting point, solubility) and detailed spectral data (e.g., $^{13}\text{C NMR}$) for 3-methyl-N-(pyridin-3-ylmethyl)butan-1-amine are underreported, hindering its adoption in precision chemistry .
Biological Activity
3-methyl-N-(pyridin-3-ylmethyl)butan-1-amine is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by a butanamine backbone and a pyridine substituent, is being explored for its roles in various therapeutic contexts, including neurological and inflammatory conditions.
The molecular formula of 3-methyl-N-(pyridin-3-ylmethyl)butan-1-amine is , with a molecular weight of approximately 164.25 g/mol. Its structural composition allows for significant interactions with biological systems, which is crucial for its pharmacological applications.
Synthesis
The synthesis of 3-methyl-N-(pyridin-3-ylmethyl)butan-1-amine typically involves reductive amination processes. A common method includes the reaction of 3-methylbutan-1-amine with pyridine-3-carbaldehyde using reducing agents such as sodium triacetoxyborohydride in organic solvents like dichloromethane. This versatility in synthesis allows for modifications that can enhance its biological activity.
Neurotransmitter Interaction
Preliminary studies suggest that 3-methyl-N-(pyridin-3-ylmethyl)butan-1-amine may influence neurotransmitter systems due to its structural similarities to known psychoactive substances. This has led to investigations into its potential role as an intermediate in the synthesis of compounds targeting neurological disorders.
Anti-inflammatory and Anti-cancer Properties
Research indicates that this compound exhibits significant anti-inflammatory and anti-cancer properties. In vitro studies have shown that derivatives of pyridine-based compounds can inhibit the growth of various cancer cell lines, suggesting that the presence of the pyridine ring may enhance biological activity against tumors .
Study on Antibacterial Activity
In a study examining the antibacterial properties of related pyridine derivatives, compounds similar to 3-methyl-N-(pyridin-3-ylmethyl)butan-1-amine demonstrated significant inhibition against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, highlighting the potential for developing new antibacterial agents from this chemical class .
Cytotoxicity Against Cancer Cell Lines
A detailed investigation into the cytotoxic effects of this compound revealed promising results against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The growth inhibition (GI50) values were found to be within effective ranges, indicating that further exploration could lead to viable therapeutic options .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | MIC/IC50 Values |
|---|---|---|
| 3-methyl-N-(pyridin-2-ylmethyl)butan-1-amine | Neurotransmitter modulation | Not specified |
| 3-methyl-N-(pyridin-4-ylmethyl)butanamide | Anti-cancer activity | IC50 = 17.82 mg/mL |
| N-(pyridin-2-methyl)butanamide | Antibacterial effects | MIC = 0.0039 mg/mL |
| 3-methyl-N-(pyridin-3-ylmethyl)butanamide | Anti-inflammatory properties | Not specified |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
